(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime
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Overview
Description
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is a compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This compound is derived from indole, a heterocyclic aromatic organic compound. The oxime group in this compound plays a crucial role in its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime typically involves the reaction of 5-methylisatin with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate isatin oxime, which then undergoes tautomerization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This compound has been shown to inhibit kinases and other proteins involved in cell signaling pathways, which contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indirubin-3’-oxime: Known for its kinase inhibitory activity.
Isatin oxime: Used in the synthesis of various heterocyclic compounds.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning .
Uniqueness
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is unique due to its specific structural features and the presence of the methyl group at the 5-position, which influences its chemical reactivity and biological activity. This compound’s ability to form stable oxime derivatives and its potential therapeutic applications make it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-3-nitroso-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSDYOWXCHPWQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418694 |
Source
|
Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13208-98-5 |
Source
|
Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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